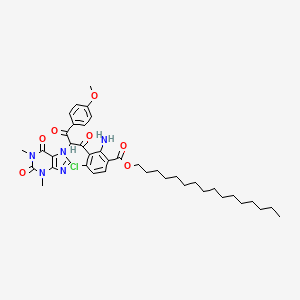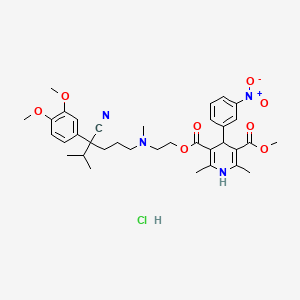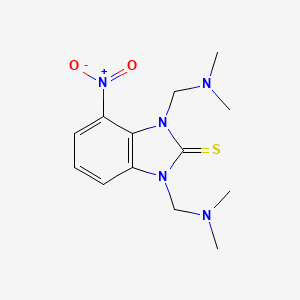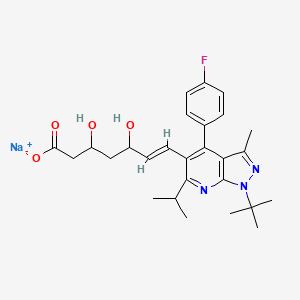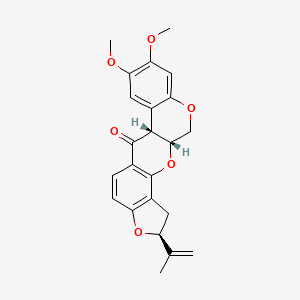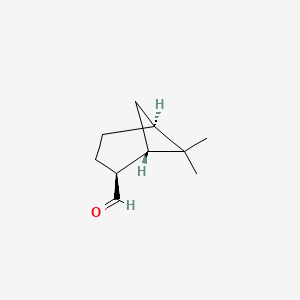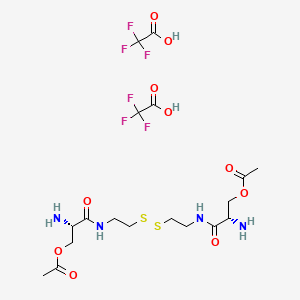
N,N'-Bis(O-acetylserinyl)cystamine bis(trifluoroacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(O-acetylserinyl)cystamine bis(trifluoroacetate) is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of acetylserinyl groups and a cystamine core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(O-acetylserinyl)cystamine bis(trifluoroacetate) typically involves the reaction of cystamine with O-acetylserine under specific conditions. The process begins with the protection of the amino groups in cystamine, followed by the acetylation of serine. The final step involves the formation of the bis(trifluoroacetate) salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency, which is crucial for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(O-acetylserinyl)cystamine bis(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The disulfide bond in the cystamine core can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield free thiol groups.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Various nucleophiles can be used to substitute the acetyl groups, depending on the desired product.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Free thiol-containing compounds.
Substitution: Derivatives with different functional groups replacing the acetyl groups.
Scientific Research Applications
N,N’-Bis(O-acetylserinyl)cystamine bis(trifluoroacetate) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting oxidative stress-related conditions.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N’-Bis(O-acetylserinyl)cystamine bis(trifluoroacetate) involves its interaction with biological molecules through its reactive functional groups. The disulfide bond in the cystamine core can undergo redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive proteins. The acetylserinyl groups can participate in various biochemical pathways, affecting enzyme activity and protein function.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(acryloyl)cystamine: Used as a reversible cross-linker for polyacrylamide gels and DNA purification.
Cystamine: Known for its role in treating cystinosis and its potential neuroprotective effects.
Uniqueness
N,N’-Bis(O-acetyl
Properties
CAS No. |
147529-98-4 |
|---|---|
Molecular Formula |
C18H28F6N4O10S2 |
Molecular Weight |
638.6 g/mol |
IUPAC Name |
[(2S)-3-[2-[2-[[(2S)-3-acetyloxy-2-aminopropanoyl]amino]ethyldisulfanyl]ethylamino]-2-amino-3-oxopropyl] acetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H26N4O6S2.2C2HF3O2/c1-9(19)23-7-11(15)13(21)17-3-5-25-26-6-4-18-14(22)12(16)8-24-10(2)20;2*3-2(4,5)1(6)7/h11-12H,3-8,15-16H2,1-2H3,(H,17,21)(H,18,22);2*(H,6,7)/t11-,12-;;/m0../s1 |
InChI Key |
QIFHKCCWNRLHTL-AQEKLAMFSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H](C(=O)NCCSSCCNC(=O)[C@H](COC(=O)C)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(=O)OCC(C(=O)NCCSSCCNC(=O)C(COC(=O)C)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


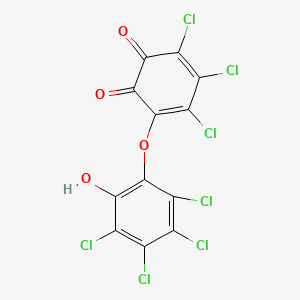


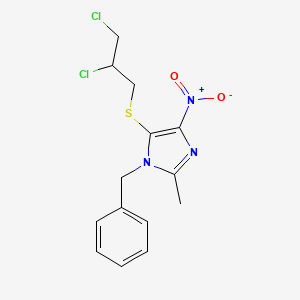
![2-bicyclo[2.2.1]hept-5-enylmethyl phenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B12736311.png)


